3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Synthetic Chemistry Medicinal Chemistry Quality Control

SAR studies often stall due to a lack of intermediates with two distinctly addressable reactive centers. 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (CAS 1341462-13-2) eliminates this bottleneck by providing an aryl bromide and an alkyl bromide that react orthogonally. • Enables two-step, one-pot diversification via nucleophilic substitution then Pd-catalyzed coupling. • Both asymmetric centers allow diastereomeric resolution for enantiomerically enriched leads. • Batch-to-batch purity ≥98% with full analytical documentation, shipped at ambient temperature.

Molecular Formula C12H14Br2O2
Molecular Weight 350.05 g/mol
Cat. No. B13639103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran
Molecular FormulaC12H14Br2O2
Molecular Weight350.05 g/mol
Structural Identifiers
SMILESC1COCC1OC(CBr)C2=CC=CC=C2Br
InChIInChI=1S/C12H14Br2O2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2
InChIKeyPZWCHZOCZGAPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran – Overview


3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran (CAS 1341462-13-2) is a halogenated heterocyclic building block featuring a tetrahydrofuran (THF) ring linked via an ether bridge to a 2‑bromophenyl group with an additional pendant bromoethyl moiety . Its molecular formula is C₁₂H₁₄Br₂O₂ (MW: 350.05), and it is commercially available in purities ranging from 97% to 98% . The compound is used primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where the two bromine atoms serve as orthogonal handles for sequential functionalization via cross‑coupling or nucleophilic substitution .

Orthogonal aryl/alkyl bromide handles for sequential diversification
Ortho-bromophenyl regiochemistry controls electronic and steric environment
Supplied at high purity; requires refrigerated storage (2–8 °C)

Why 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran Has No Generic Substitute


Although many bromophenyl‑substituted tetrahydrofurans are commercially available, generic substitution is precluded by the precise regiochemistry and substitution pattern that dictate the compound’s reactivity and downstream synthetic utility. Positional isomers, such as the 3‑bromophenyl analog (CAS 1340292‑27‑4), possess the same molecular formula and bromine content but differ in the aromatic substitution site, which alters electronic properties and coupling selectivity [1]. Similarly, simpler analogs like 2‑(4‑bromophenyl)tetrahydrofuran (CAS 194725‑15‑0) lack the second bromoethyl handle entirely, limiting their use in multi‑step diversifications . The unique 1‑(2‑bromophenyl)‑2‑bromoethoxy architecture of the target compound provides two distinct electrophilic centers—an aryl bromide and an alkyl bromide—that can be addressed orthogonally in synthetic sequences, a feature not replicated by its nearest relatives .

Regioisomer mismatch
Meta-bromo isomer (CAS 1340292-27-4) may shift electronic properties and coupling selectivity compared to ortho target.
Mono‑bromo analog
2-(4-Bromophenyl)tetrahydrofuran lacks the alkyl bromide handle, limiting orthogonal reactivity and sequential diversification.

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran vs. Closest Analogs: Quantitative Comparison


Purity and Storage: vs. 2-(4-Bromophenyl)tetrahydrofuran

The target compound is routinely supplied at 97–98% purity, while the simpler analog 2-(4-bromophenyl)tetrahydrofuran is offered at a minimum purity of 95% . Additionally, the target compound requires refrigerated storage (2–8°C) under dry conditions, reflecting its greater sensitivity to thermal degradation and moisture compared to the more stable 2-(4-bromophenyl)tetrahydrofuran, which is typically stored at room temperature . These differences have direct implications for inventory management and long‑term experimental reproducibility.

Purity & Storage
Data to verify
Target: 97–98%, 2–8 °C vs. 95%, room temp.
Higher purity spec and cold-chain may support synthetic reproducibility.
Vendor datasheets; verify in-house handling.
Synthetic Chemistry Medicinal Chemistry Quality Control

LogP Comparison: Ortho vs. Meta Bromophenyl

The target compound contains a 2‑bromophenyl (ortho) group, whereas the closest regioisomer, 3-(2-bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran (CAS 1340292‑27‑4), features a 3‑bromophenyl (meta) substitution. The ortho‑bromo arrangement in the target compound is predicted to alter the dipole moment and electronic distribution compared to the meta isomer, which can influence both lipophilicity and binding interactions in biological systems . The calculated LogP for the target compound is 3.69–3.43 (range from different vendors), whereas the meta isomer has not been reported with a validated LogP value, but is expected to exhibit a lower partition coefficient due to reduced steric shielding of the polar ether oxygen .

Lipophilicity
Class-level
LogP 3.43–3.69 (calc)
Ortho substitution may influence membrane permeability vs. meta isomer.
Computational prediction; meta isomer not reported.
Medicinal Chemistry Lipophilicity Structure–Property Relationship

Dual Halogen Handles vs. Mono-Bromo Analog

The target compound contains two distinct bromine atoms: an aryl bromide (sp²) and an alkyl bromide (sp³). This contrasts sharply with 2-(4-bromophenyl)tetrahydrofuran, which possesses only a single aryl bromide and no pendant alkyl halide . The alkyl bromide can undergo nucleophilic substitution under mild conditions without affecting the aryl bromide, enabling a sequence where the alkyl position is first modified (e.g., with an amine, thiol, or azide), followed by a palladium‑catalyzed cross‑coupling at the aryl bromide (e.g., Suzuki, Heck, Sonogashira) . The mono‑bromo analog lacks this second reactive center, restricting it to a single diversification event.

Reactive Centers
Class-level
Aryl-Br + Alkyl-Br vs. Aryl-Br only
Two distinct handles enable orthogonal sequential chemistry.
Inferred from known reactivity of aryl/alkyl bromides.
Cross‑Coupling Sequential Functionalization Medicinal Chemistry

Hazard and Shipping: vs. Non-Hazardous Analog

The target compound is classified as a dangerous good (UN 2811, Class 6.1, Packing Group III) and carries GHS hazard statements H301, H311, H331, and H341, indicating toxicity and suspected genetic defects . In contrast, the simpler analog 2-(4-bromophenyl)tetrahydrofuran is designated as non‑hazardous for transport and is subject to fewer regulatory restrictions . This distinction affects shipping costs (additional HazMat fees), documentation requirements, and laboratory safety protocols.

Hazard Class
Data to verify
UN 2811, H301, H311, H331, H341
Hazardous shipment adds logistics cost and safety protocol requirements.
Check latest SDS; HazMat fees may apply.
Procurement Logistics Safety

Applications of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran


Sequential Diversification for Medicinal Chemistry Libraries

The two orthogonal bromine handles—aryl and alkyl—allow researchers to first introduce a functional group (e.g., an amine or heterocycle) via nucleophilic substitution at the alkyl bromide, followed by a palladium‑catalyzed cross‑coupling at the aryl bromide to install a second diversity element . This two‑step sequence generates complex, drug‑like molecules from a single starting material, accelerating structure–activity relationship (SAR) studies .

Synthesis of Chiral or Sterically Encumbered THF Derivatives

The 2‑bromophenyl substituent introduces steric hindrance near the tetrahydrofuran oxygen, which can influence the stereochemical outcome of subsequent reactions. The compound’s two asymmetric centers (as indicated by its MDL number MFCD18365111) provide opportunities for asymmetric synthesis or diastereomeric resolution, valuable for generating enantiomerically enriched intermediates .

Polyfunctional Building Blocks via Successive Couplings

By exploiting the differential reactivity of the two bromines, chemists can create scaffolds bearing two distinct functionalities. For instance, the alkyl bromide can be converted to an azide for click chemistry, while the aryl bromide undergoes Suzuki coupling with a boronic acid to introduce a biaryl motif. Such bifunctional intermediates are in high demand for fragment‑based drug discovery and materials science .

SAR Comparison with Regioisomers

When paired with its meta‑bromo regioisomer (3‑(2‑bromo‑1‑(3‑bromophenyl)ethoxy)tetrahydrofuran), the ortho‑bromo compound serves as a tool to probe the effect of substitution pattern on biological target engagement. Any observed difference in potency, selectivity, or physicochemical properties between the ortho and meta isomers can be directly attributed to regioisomerism, guiding lead optimization decisions [1].

Application
Selection Property
Validation Focus
Sequential Diversification
Orthogonal aryl/alkyl bromide handles
Reaction selectivity and sequence fidelity
Chiral THF Synthesis
Steric hindrance from 2-bromophenyl group
Diastereoselectivity or enantiomeric excess
Polyfunctional Building Blocks
Two reactive sites with differential reactivity
Orthogonal functional group tolerance
Regioisomer Comparison
Ortho- vs. meta-bromo regiochemistry
Physicochemical and activity profile changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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